(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol
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Overview
Description
(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol is a chiral compound featuring a trifluoromethyl group, an aminophenyl group, and a sulfanyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminothiophenol and 1,1,1-trifluoroacetone.
Formation of Intermediate: The 2-aminothiophenol reacts with 1,1,1-trifluoroacetone under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, palladium on carbon with hydrogen gas.
Nucleophiles: Alkoxides, thiolates, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can enhance their stability and bioavailability.
Biology
This compound can be used in the development of enzyme inhibitors or as a ligand in the study of protein-ligand interactions. The presence of the trifluoromethyl group can significantly affect the binding affinity and specificity of the compound.
Medicine
In pharmaceuticals, this compound may be investigated for its potential as a drug candidate. The trifluoromethyl group can improve the metabolic stability and membrane permeability of the compound, making it a promising candidate for drug development.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its unique chemical properties make it valuable for creating materials with specific characteristics.
Mechanism of Action
The mechanism by which (2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the aminophenyl and sulfanyl groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-ethanol: Similar structure but with an ethanol backbone.
(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-butanol: Similar structure but with a butanol backbone.
(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-methanol: Similar structure but with a methanol backbone.
Uniqueness
(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and bioavailability, while the aminophenyl and sulfanyl groups provide sites for further chemical modification and interaction with biological targets.
This compound’s unique structure makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
(2R)-3-(2-aminophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NOS/c10-9(11,12)8(14)5-15-7-4-2-1-3-6(7)13/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOGCBBNMYTQGP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)SC[C@@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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